

Application Notes and Protocols for 2-Hydroxy-1-methoxyaporphine Research

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Compound of Interest

Compound Name: 2-hydroxy-1-methoxyaporphine

Cat. No.: B8115536

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analysis and characterization of **2-hydroxy-1-methoxyaporphine**, a bioactive aporphine alkaloid. The protocols are intended to serve as a guide for researchers in natural product chemistry, pharmacology, and drug development.

Analytical Standards: Synthesis and Characterization

A reliable analytical standard is crucial for the accurate quantification and identification of **2-hydroxy-1-methoxyaporphine** in various matrices. While this compound can be isolated from natural sources such as *Nelumbo nucifera* (lotus), a synthetic route provides a more controlled and scalable source for a reference standard.

Synthesis of 2-Hydroxy-1-methoxyaporphine

The synthesis of the aporphine core can be achieved through various strategies, including intramolecular phenol coupling reactions. A plausible synthetic approach is outlined below, which can be adapted from known methods for aporphine alkaloid synthesis.

Experimental Protocol: Synthesis of **2-Hydroxy-1-methoxyaporphine**

- **Starting Materials:** Begin with appropriately substituted benzyloquinoline precursors. For **2-hydroxy-1-methoxyaporphine**, this would typically involve a benzyloquinoline with a hydroxyl group at the desired position for forming the biphenyl linkage.
- **Intramolecular Oxidative Coupling:** Employ a reagent such as Vanadium Oxytrifluoride (VOF_3) or a Palladium-catalyzed coupling reaction to facilitate the intramolecular cyclization, forming the characteristic aporphine ring system.
- **Deprotection and Functional Group Manipulation:** If protecting groups were used for the hydroxyl or amine functionalities, they are removed at this stage. Further chemical modifications may be necessary to yield the final **2-hydroxy-1-methoxyaporphine** structure.
- **Purification:** The crude synthetic product should be purified using column chromatography on silica gel, followed by preparative High-Performance Liquid Chromatography (HPLC) to obtain a highly pure analytical standard.
- **Characterization:** The identity and purity of the synthesized standard must be confirmed by a suite of analytical techniques, including ^1H NMR, ^{13}C NMR, Mass Spectrometry (MS), and elemental analysis.

Characterization of the Analytical Standard

The following data, obtained from the literature for **2-hydroxy-1-methoxyaporphine** isolated from *Nelumbo nucifera*, can be used to confirm the identity of the synthesized standard.

Table 1: NMR Spectroscopic Data for **2-Hydroxy-1-methoxyaporphine** in CDCl_3 [\[1\]](#)

Position	¹³ C NMR (δ, ppm)	¹ H NMR (δ, ppm, J in Hz)
1	143.3	-
1a	126.4	-
1b	127.8	-
2	146.5	-
3	114.0	-
4	28.7	-
4a	128.1	-
5	53.5	-
6a	61.7	2.45 (1H, d, J = 4.0, 8.0 Hz)
7	33.9	-
7a	136.1	-
8	128.1	7.21-6.68 (3H, m)
9	126.4	7.21-6.68 (3H, m)
10	125.8	7.21-6.68 (3H, m)
11	127.3	-
11a	131.8	-
N-CH ₃	43.8	2.57 (3H, s)
O-CH ₃	60.5	3.66 (3H, s)
OH	-	8.26 (1H, d, J = 8.0 Hz)

Mass Spectrometry Data:

- ESI-MS (m/z): 282 [M+H]⁺[\[1\]](#)

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation and quantification of **2-hydroxy-1-methoxyaporphine** in plant extracts and other matrices.

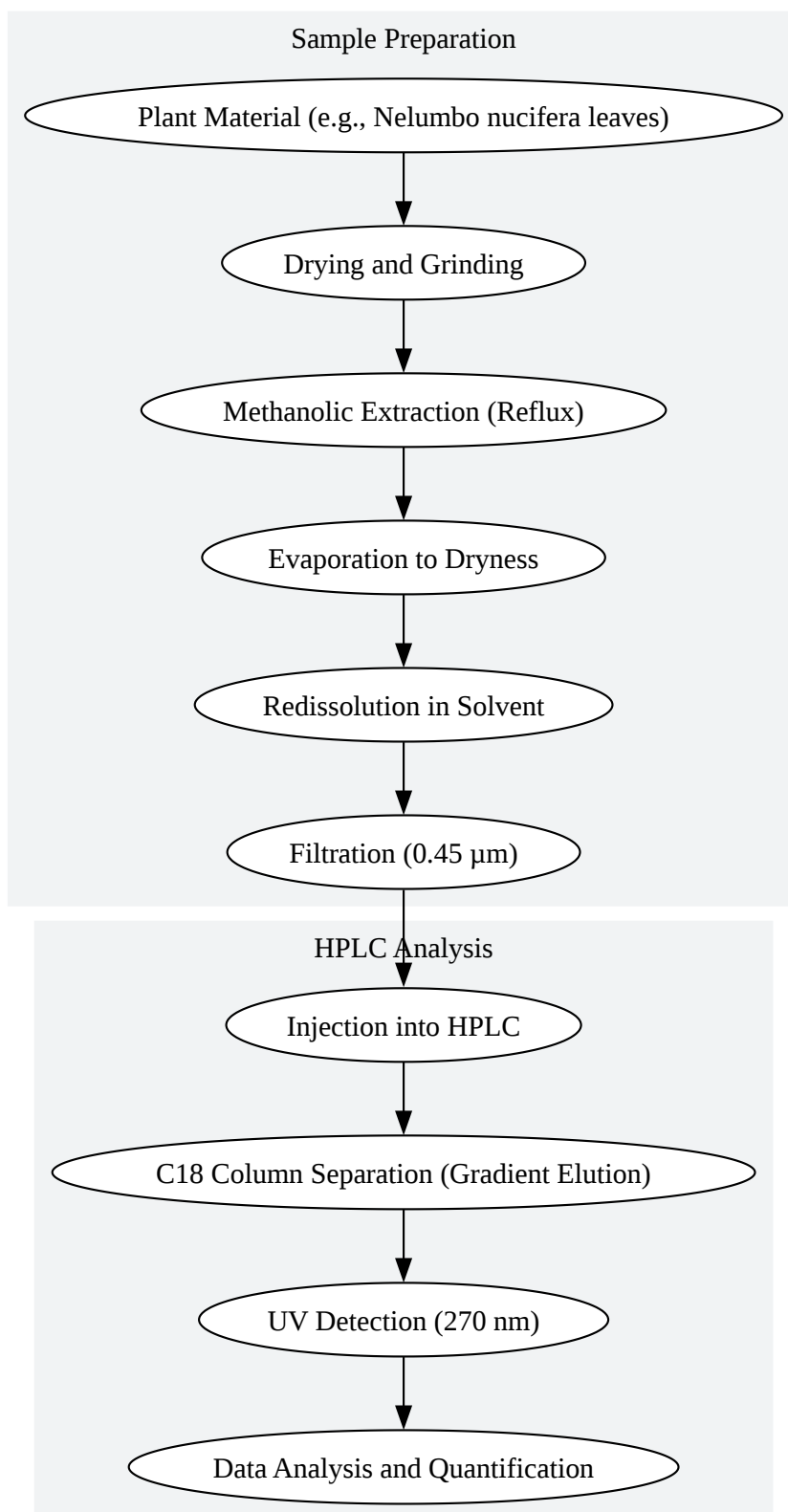
Experimental Protocol: HPLC Analysis of **2-Hydroxy-1-methoxyaporphine**

- Sample Preparation from *Nelumbo nucifera* Leaves:
 - Dry the plant material at a controlled temperature (e.g., 40-50 °C) and grind it into a fine powder.
 - Accurately weigh about 1.0 g of the powdered material.
 - Extract the alkaloids by refluxing with methanol (2 x 50 mL) for 2 hours for each extraction. [\[2\]](#)
 - Combine the methanolic extracts and evaporate to dryness under reduced pressure.
 - Redissolve the residue in a known volume of methanol or the initial mobile phase.
 - Filter the solution through a 0.45 µm syringe filter before injection.
- HPLC System and Conditions:
 - Column: Hypersil C18 column (4.6 mm x 250 mm, 5 µm) [\[3\]](#)
 - Mobile Phase:
 - A: Acetonitrile
 - B: Water containing 0.1% triethylamine [\[3\]](#)
 - Gradient Elution: A gradient program should be optimized to achieve good separation of **2-hydroxy-1-methoxyaporphine** from other co-eluting compounds. A typical gradient might start with a low percentage of acetonitrile and increase linearly over time.
 - Flow Rate: 1.0 mL/min [\[3\]](#)

- Column Temperature: 35 °C^[3]
- Detection: UV detection at 270 nm^[3]
- Injection Volume: 10-20 µL

Table 2: HPLC Method Validation Parameters for **2-Hydroxy-1-methoxyaporphine**^[3]

Parameter	Value
Linear Range (µg)	0.110 - 0.658
Correlation Coefficient (r)	0.9995
Average Recovery (%)	99.53 - 101.5



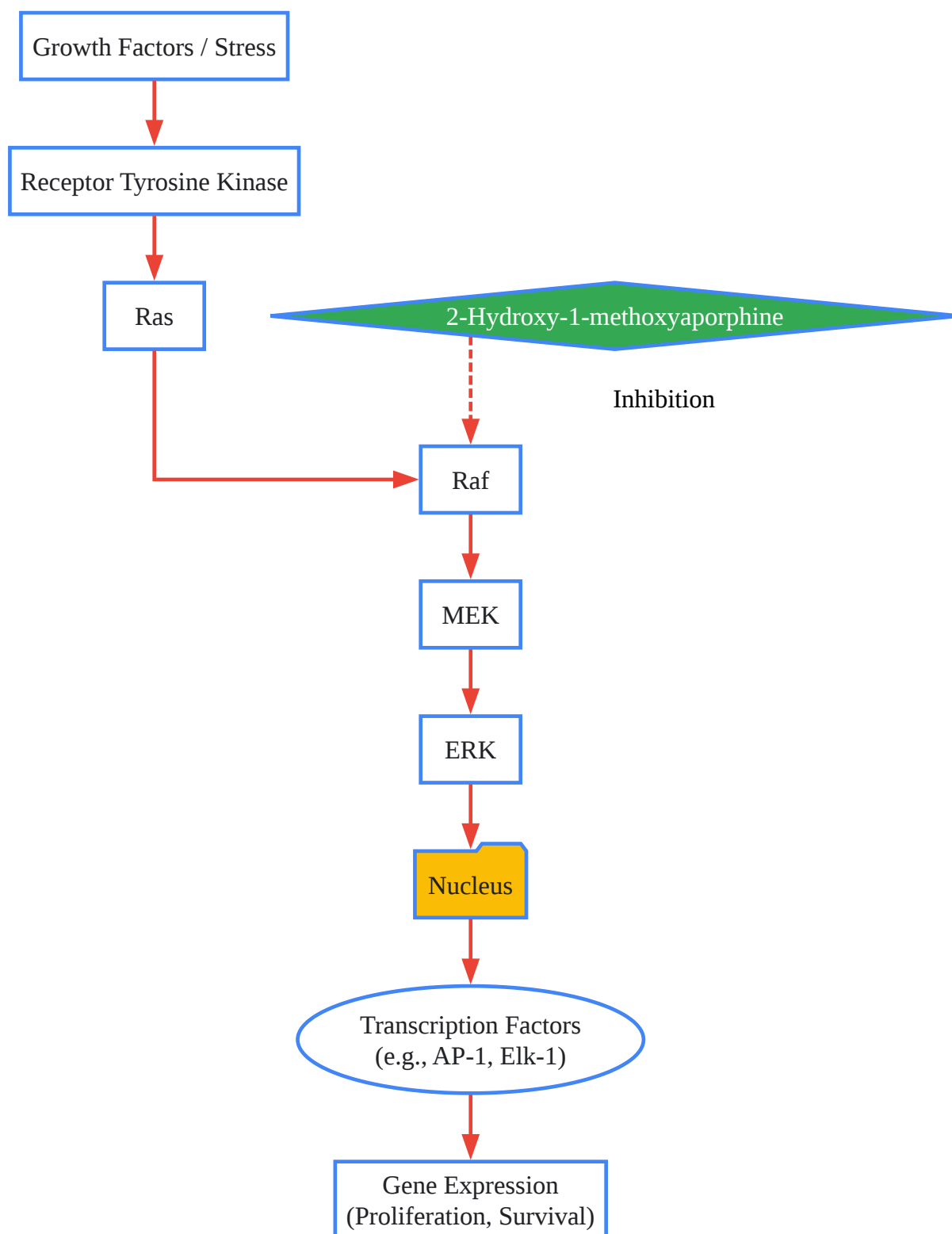
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Caption: Hypothesized inhibition of the NF- κ B signaling pathway by **2-hydroxy-1-methoxyaporphine**.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and stress responses.

Hypothesized Interaction of **2-Hydroxy-1-methoxyaporphine** with the MAPK Pathway



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